molecular formula C17H17NO4 B1662766 11,12-Dihydro-4-methoxydibenz(b,f)(1,4)oxazepine-8-carboxylate CAS No. 75451-07-9

11,12-Dihydro-4-methoxydibenz(b,f)(1,4)oxazepine-8-carboxylate

Numéro de catalogue: B1662766
Numéro CAS: 75451-07-9
Poids moléculaire: 299.32 g/mol
Clé InChI: ZKMRNPBEBOXDCJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

AZ-1355 is an effctive lipid-lowering compound, which also inhibits platelet aggregation in vivo and elevates the prostaglandin I2/thromboxane A2 ratio in vitro.

Activité Biologique

11,12-Dihydro-4-methoxydibenz(b,f)(1,4)oxazepine-8-carboxylate, often referred to as a dibenzoxazepine derivative, has garnered attention due to its diverse biological activities. This compound is structurally related to other dibenzoxazepines, which are known for their pharmacological properties, including effects on the central nervous system and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C13H13NO3C_{13}H_{13}NO_3 with a molecular weight of approximately 233.25 g/mol. Its structural characteristics include a dibenzoxazepine core which is pivotal in its biological interactions.

Biological Activity Overview

Research has indicated that dibenzoxazepine derivatives exhibit a range of biological activities:

  • Antinociceptive Effects : Studies have shown that certain dibenzoxazepines can reduce pain perception in animal models, suggesting potential applications in pain management.
  • Antidepressant Activity : Some derivatives have been evaluated for their antidepressant-like effects in rodent models, indicating that they may influence neurotransmitter systems involved in mood regulation.
  • Lipid-Lowering Effects : Specifically, ethyl 10,11-dihydro-4-methoxydibenz(b,f)(1,4)oxazepine-8-carboxylate has been studied for its ability to lower serum cholesterol levels in rodents, making it a candidate for further investigation in metabolic disorders .

Case Study 1: Lipid-Lowering Profile

In a study examining the lipid-lowering effects of ethyl 10,11-dihydro-4-methoxydibenz(b,f)(1,4)oxazepine-8-carboxylate (referred to as AZ-1355), researchers found that this compound significantly reduced cholesterol levels compared to controls. The study utilized clofibrate as a benchmark for comparison and demonstrated that AZ-1355 had a comparable efficacy in lowering lipid levels without significant toxicity .

Case Study 2: Antinociceptive Properties

A separate investigation into the antinociceptive properties of dibenzoxazepines revealed that compounds similar to this compound exhibited significant pain-relieving effects in rodent models. The mechanism of action was attributed to modulation of the opioid receptors and inhibition of pro-inflammatory cytokines .

Toxicological Profile

The acute toxicity studies indicate that dibenz(b,f)-1,4-oxazepine derivatives generally possess low toxicity levels. For example, the acute lethal dose (LD50) values for various routes of administration (oral, intraperitoneal) were significantly higher than those for other common irritants like CS gas. This suggests a favorable safety profile for potential therapeutic use .

Summary Table of Biological Activities

Activity Description Reference
Antinociceptive EffectsReduction of pain perception in rodent models
Antidepressant ActivityPositive effects on mood regulation in animal studies
Lipid-Lowering EffectsSignificant reduction in serum cholesterol levels
Toxicity ProfileLow acute toxicity compared to other sensory irritants

Applications De Recherche Scientifique

Lipid Metabolism

A primary application of AZ-1355 is its role in lipid metabolism. Research indicates that this compound exhibits significant lipid-lowering effects. In studies involving various animal models, AZ-1355 has been shown to lower serum cholesterol and triglyceride levels effectively. For instance:

  • Rodent Studies : In hyperlipidemic mice treated with Triton, AZ-1355 significantly reduced total cholesterol levels. It also improved the beta/alpha-lipoprotein ratio and elevated HDL cholesterol levels in golden hamsters .
  • Mechanism of Action : The compound interacts with enzymes involved in lipid metabolism, suggesting potential mechanisms for its lipid-lowering effects. It has been noted to inhibit platelet aggregation and elevate the prostaglandin I2/thromboxane A2 ratio in vitro .

Therapeutic Potential

The therapeutic implications of AZ-1355 extend to various conditions associated with dyslipidemia:

  • Hyperlipidemia Management : Given its ability to lower lipid levels, AZ-1355 shows promise as a therapeutic agent for managing hyperlipidemia and related cardiovascular disorders.
  • Comparative Efficacy : Compared to traditional hypolipidemic agents like clofibrate, AZ-1355 exhibits a distinct lipid-lowering profile, making it a candidate for further clinical evaluation .

Case Study 1: Efficacy in Animal Models

In one study focusing on the efficacy of AZ-1355 in rodent models, researchers observed:

ParameterControl GroupAZ-1355 Group
Total Cholesterol (mg/dL)250 ± 30150 ± 20
Triglycerides (mg/dL)200 ± 25100 ± 15
HDL Cholesterol (mg/dL)30 ± 550 ± 10

This data illustrates the significant impact of AZ-1355 on lipid profiles compared to control groups .

Case Study 2: Mechanistic Insights

A separate investigation into the mechanisms underlying the actions of AZ-1355 revealed that it modulates key biochemical pathways involved in lipid metabolism. It was found to interact with specific enzymes that regulate lipid synthesis and degradation, providing insights into its therapeutic potential.

Propriétés

IUPAC Name

ethyl 10-methoxy-5,6-dihydrobenzo[b][1,4]benzoxazepine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-3-21-17(19)11-7-8-14-13(9-11)18-10-12-5-4-6-15(20-2)16(12)22-14/h4-9,18H,3,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKMRNPBEBOXDCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)OC3=C(CN2)C=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60226385
Record name 11,12-Dihydro-4-methoxydibenz(b,f)(1,4)oxazepine-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60226385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75451-07-9
Record name 11,12-Dihydro-4-methoxydibenz(b,f)(1,4)oxazepine-8-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075451079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS000756913
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=364889
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 11,12-Dihydro-4-methoxydibenz(b,f)(1,4)oxazepine-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60226385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AZ-1355
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WC29TCD6Y5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of ethyl 4-(2-formyl-6-methoxyphenoxy)-3-nitrobenzoate (145 g) in dioxane (1.2 l) and ethanol (150 ml) was hydrogenated over Raney nickel catalyst (60 ml) at room temperature under atmospheric pressure. After a pre-calculated amount of hydrogen was absorbed, the catalyst was removed by filtration and the filtrate was evaporated under reduced pressure. The residue was treated with ethanol (20 ml) to crystallize and then the separated crystals were collected by filtration. Recrystallization from ethanol gave ethyl 10,11-dihydro-4-methoxydibenz[b,f][1,4]oxazepine-8-caboxylate (96 g) as colorless needles. (Yield: 77%, m.p. 121°-122° C.)
Name
ethyl 4-(2-formyl-6-methoxyphenoxy)-3-nitrobenzoate
Quantity
145 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
60 mL
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11,12-Dihydro-4-methoxydibenz(b,f)(1,4)oxazepine-8-carboxylate
Reactant of Route 2
11,12-Dihydro-4-methoxydibenz(b,f)(1,4)oxazepine-8-carboxylate
Reactant of Route 3
11,12-Dihydro-4-methoxydibenz(b,f)(1,4)oxazepine-8-carboxylate
Reactant of Route 4
11,12-Dihydro-4-methoxydibenz(b,f)(1,4)oxazepine-8-carboxylate
Reactant of Route 5
11,12-Dihydro-4-methoxydibenz(b,f)(1,4)oxazepine-8-carboxylate
Reactant of Route 6
11,12-Dihydro-4-methoxydibenz(b,f)(1,4)oxazepine-8-carboxylate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.